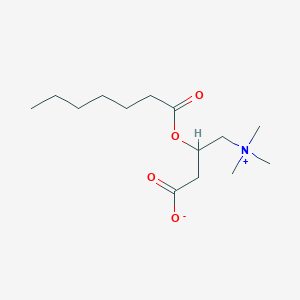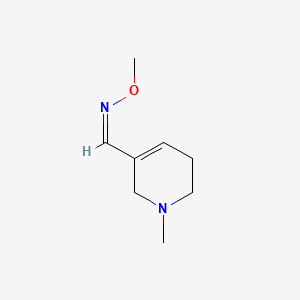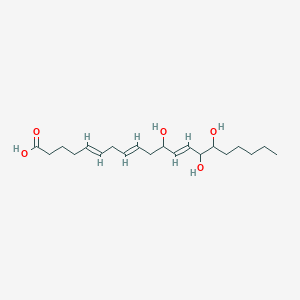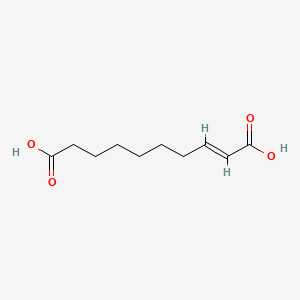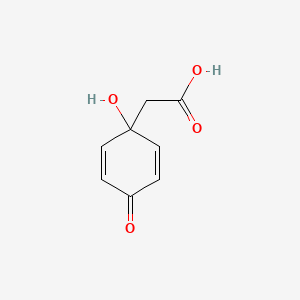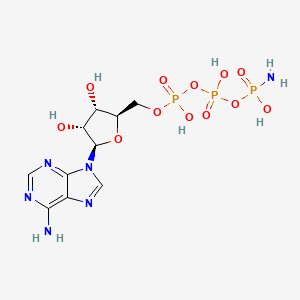
(2S)-2-amino-4-chloropent-4-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L-2-amino-4-chloropent-4-enoate is a L-alpha-amino acid anion. It derives from a pent-4-enoate. It is a conjugate acid of a L-2-amino-4-chloropent-4-enoic acid.
Applications De Recherche Scientifique
Crystal Packing and Interactions
(2S)-2-amino-4-chloropent-4-enoate and its derivatives exhibit unique interactions in crystal packing. Studies have shown the presence of rare N⋯π and O⋯π interactions, which are significant in the crystal structure formation of related compounds (Zhang, Wu, & Zhang, 2011).
Synthesis of Unnatural α-Amino Acid Derivatives
This compound has been used in the synthesis of highly substituted unnatural α-amino esters. These compounds are prepared via a palladium-catalyzed three-component coupling method, demonstrating its utility in complex organic synthesis (Hopkins & Malinakova, 2007).
Preparation of Heterocyclic Systems
Derivatives of (2S)-2-amino-4-chloropent-4-enoate are used in the synthesis of various heterocyclic systems, such as pyrido[1,2-a]pyrimidin-4-ones and thiazolo[3,2-a]pyrimidin-5-ones. These compounds have potential applications in medicinal chemistry and drug design (Selič, Grdadolnik, & Stanovnik, 1997).
Role in HIV-Protease Assay
A derivative of (2S)-2-amino-4-chloropent-4-enoate has been used to develop a selective HIV-protease assay. The compound serves as a part of chromogenic protease substrates, aiding in the detection of HIV-protease activity (Badalassi, Nguyen, Crotti, & Reymond, 2002).
Enzymatic Reduction in Biocatalysis
The compound and its related enzymes have been studied for their role in biocatalytic processes, specifically in the enzymatic reduction of aromatic enoates. This research expands the biocatalytic toolbox for enantioselective hydrogenation of carbon-carbon double bonds (Mordaka, Hall, Minton, & Stephens, 2017).
Propriétés
Formule moléculaire |
C5H7ClNO2- |
|---|---|
Poids moléculaire |
148.57 g/mol |
Nom IUPAC |
(2S)-2-amino-4-chloropent-4-enoate |
InChI |
InChI=1S/C5H8ClNO2/c1-3(6)2-4(7)5(8)9/h4H,1-2,7H2,(H,8,9)/p-1/t4-/m0/s1 |
Clé InChI |
WLZNZXQYFWOBGU-BYPYZUCNSA-M |
SMILES isomérique |
C=C(C[C@@H](C(=O)[O-])N)Cl |
SMILES |
C=C(CC(C(=O)[O-])N)Cl |
SMILES canonique |
C=C(CC(C(=O)[O-])N)Cl |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[(1S,3S,5E,8E,11S,12S,13E,17R,21R,23R,25S)-1,11,21,25-tetrahydroxy-17-[(1R)-1-hydroxyethyl]-5,13-bis(2-methoxy-2-oxoethylidene)-10,10,26,26-tetramethyl-19-oxo-18,27,28,29-tetraoxatetracyclo[21.3.1.13,7.111,15]nonacos-8-en-12-yl] (2E,4E)-octa-2,4-dienoate](/img/structure/B1235227.png)



